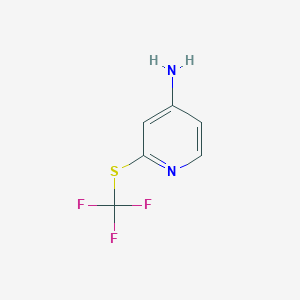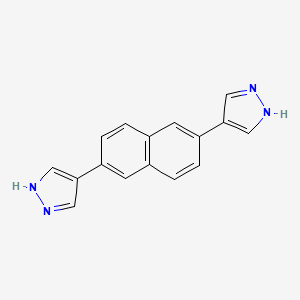
2,6-Di(1H-pyrazol-4-yl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di(1H-pyrazol-4-yl)naphthalene is an organic compound with the molecular formula C16H12N4 It is characterized by the presence of two pyrazole rings attached to the naphthalene core at the 2 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di(1H-pyrazol-4-yl)naphthalene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dibromonaphthalene with pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Di(1H-pyrazol-4-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the pyrazole rings or the naphthalene core can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydropyrazole-naphthalene compounds.
Aplicaciones Científicas De Investigación
2,6-Di(1H-pyrazol-4-yl)naphthalene has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. It can be used as a lead compound for drug development.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing. It may act as an inhibitor or modulator of specific biological pathways.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 2,6-Di(1H-pyrazol-4-yl)naphthalene involves its interaction with molecular targets and pathways. The pyrazole rings can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The naphthalene core provides a rigid framework that can enhance binding affinity and specificity. These interactions can modulate enzymatic activity, receptor function, or gene expression, leading to the observed biological effects.
Comparación Con Compuestos Similares
2,7-Di(1H-pyrazol-4-yl)naphthalene: Similar structure but with pyrazole rings at the 2 and 7 positions.
1,3-Di(1H-pyrazol-4-yl)benzene: Contains a benzene core instead of naphthalene.
2,6-Di(1H-imidazol-4-yl)naphthalene: Imidazole rings instead of pyrazole rings.
Uniqueness: 2,6-Di(1H-pyrazol-4-yl)naphthalene is unique due to the specific positioning of the pyrazole rings on the naphthalene core, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding interactions, and overall functionality in various applications.
Propiedades
Fórmula molecular |
C16H12N4 |
|---|---|
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
4-[6-(1H-pyrazol-4-yl)naphthalen-2-yl]-1H-pyrazole |
InChI |
InChI=1S/C16H12N4/c1-3-13(15-7-17-18-8-15)6-12-2-4-14(5-11(1)12)16-9-19-20-10-16/h1-10H,(H,17,18)(H,19,20) |
Clave InChI |
ZZGVBEOPXFTAGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)C3=CNN=C3)C=C1C4=CNN=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



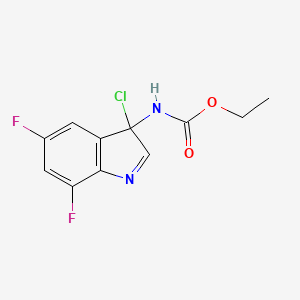
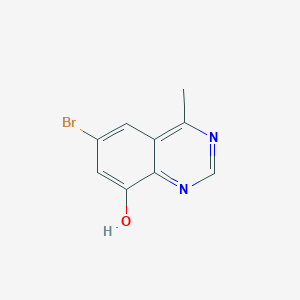
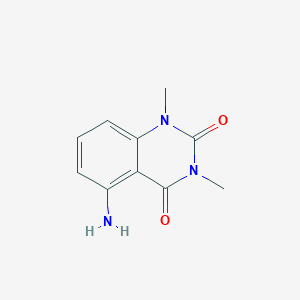
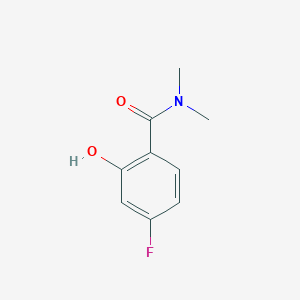


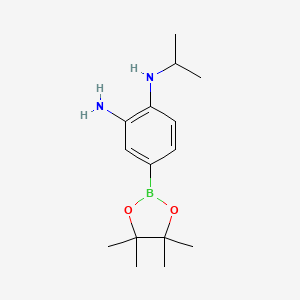
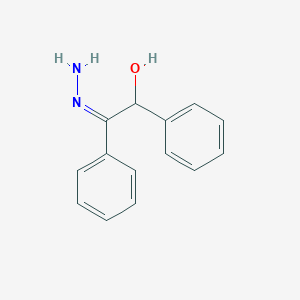
![2-[(Piperidin-4-yl)amino]acetamide](/img/structure/B11758206.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11758211.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11758219.png)
![6-amino-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11758222.png)
